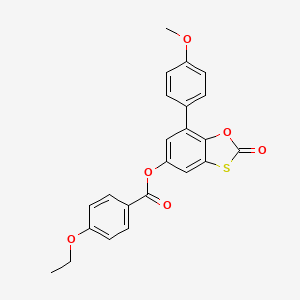![molecular formula C21H21N3O5 B11417153 4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11417153.png)
4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona es un complejo compuesto orgánico caracterizado por sus características estructurales únicas. Este compuesto pertenece a la clase de compuestos heterocíclicos, los cuales son conocidos por sus diversas actividades biológicas y aplicaciones en la química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-(3,4-dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye:
Formación del Núcleo Pirrolo[3,4-c]pirazol: Este paso a menudo implica la ciclización de precursores apropiados bajo condiciones ácidas o básicas.
Modificaciones del Grupo Funcional: La introducción de los grupos 3,4-dimetoxi fenil y 2-hidroxifenil se puede lograr a través de reacciones de sustitución electrofílica aromática.
Adición del Grupo Hidroxietil: Este paso puede involucrar el uso de óxido de etileno o reactivos similares bajo condiciones controladas para introducir el grupo hidroxietil.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas mencionadas anteriormente para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede experimentar reacciones de oxidación, particularmente en los grupos hidroxietil e hidroxifenil, lo que lleva a la formación de las cetonas o quinonas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo en el núcleo pirrolo[3,4-c]pirazol, produciendo potencialmente derivados de alcohol.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos, permitiendo una mayor funcionalización.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Halógenos, agentes alquilantes, nucleófilos como aminas o tioles.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
Biológicamente, el compuesto se ha estudiado por su potencial como inhibidor enzimático. Su capacidad para interactuar con diversos objetivos biológicos lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, los derivados de este compuesto se exploran por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a su estabilidad y grupos funcionales.
Mecanismo De Acción
El mecanismo por el cual 4-(3,4-dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona ejerce sus efectos involucra la interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite encajar en sitios activos, inhibiendo o modulando la actividad de estos objetivos. Las vías involucradas podrían incluir la transducción de señales, las vías metabólicas o la regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
4-(3,4-Dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona: Este compuesto en sí mismo.
Derivados de 4-(3,4-Dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona: Variantes con diferentes sustituyentes en los anillos aromáticos o modificaciones al grupo hidroxietil.
Singularidad
La singularidad de 4-(3,4-dimetoxi fenil)-5-(2-hidroxietil)-3-(2-hidroxifenil)-4,5-dihidropirrolo[3,4-c]pirazol-6(2H)-ona radica en su combinación específica de grupos funcionales y el núcleo pirrolo[3,4-c]pirazol. Esta estructura proporciona un conjunto distinto de propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H21N3O5 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O5/c1-28-15-8-7-12(11-16(15)29-2)20-17-18(13-5-3-4-6-14(13)26)22-23-19(17)21(27)24(20)9-10-25/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
Clave InChI |
GJCYQMWGAOXACC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-methylbenzamide](/img/structure/B11417080.png)


![1-(4-chlorophenyl)-4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11417090.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417110.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/structure/B11417113.png)
![1-(2-ethylphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417114.png)
![1',6,7-trimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11417117.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417123.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417128.png)
![Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417130.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B11417138.png)
![Diethyl {2-(4-chlorobenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417145.png)
